Bismuth(III) vanadate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

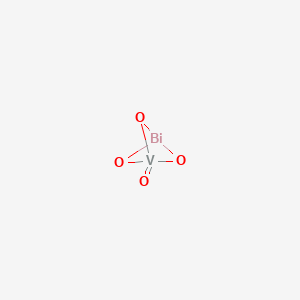

Bismuth(III) vanadate is a useful research compound. Its molecular formula is BiO4V and its molecular weight is 323.919 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Bismuth vanadate (BiVO4) is recognized as a promising visible-light-driven semiconductor photocatalyst due to advantages like low production cost, low toxicity, high photostability, and resistance to photo-corrosion. Its application is particularly notable in the degradation of organic pollutants under visible-light illumination. However, the efficiency of BiVO4-based photocatalysts under sunlight is a matter of debate, with few studies identifying by-products and evaluating the actual efficiency of these materials. Significant strides have been made in enhancing photocatalytic activity by controlling morphology and growth mechanisms, doping with metal and non-metal elements, and semiconductor coupling. Recent advancements also involve strategies to improve charge separation, transport, and transfer aspects crucial for photochemical conversion efficiency. Understanding these charge kinetics is fundamental for designing BiVO4 with optimum structures and may serve as a guideline for fabricating metal oxide photocatalysts (Malathi et al., 2018), (Tan et al., 2017), (Monfort & Plesch, 2018).

Detoxification of Heavy Metals

Bismuth vanadate is extensively used in the detoxification of heavy metals from the aquatic environment due to its physicochemical properties like a 2.4 eV band gap. It comes in various structures, with the capacity to be modified by metals or non-metals to enhance photocatalytic properties for heavy metals detoxification. This modification can alter properties like band gap, absorption capacity, and surface area, thus enhancing photocatalytic performance (Tahir et al., 2019).

Environmental and Ecotoxicological Behavior

Despite bismuth and its compounds being considered non-toxic, the rising use of bismuth as a lead replacement has highlighted the limited knowledge about its environmental and ecotoxicological behavior. A critical review of existing information on bismuth occurrence in natural waters revealed a wide and unexplained dispersion of published data, raising questions about analytical methodologies and the critical need for improved detection techniques (Filella, 2010).

Sorptive Properties for Contaminant Removal

Bismuth compounds, due to their sorptive properties, are used for the removal of ionic contaminants from aqueous solutions. Various bismuth-based adsorbents have been developed for this purpose, particularly in the treatment of drinking water. Hydrous bismuth oxides, for instance, show potential for nitrate and fluoride removal, highlighting the significance of bismuth compounds in environmental applications (Ranjan et al., 2019).

Eigenschaften

IUPAC Name |

2,4,5-trioxa-1-bisma-3λ5-vanadabicyclo[1.1.1]pentane 3-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWISLMBKFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

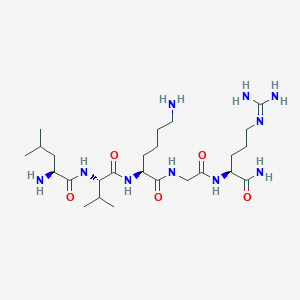

O=[V]12O[Bi](O1)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

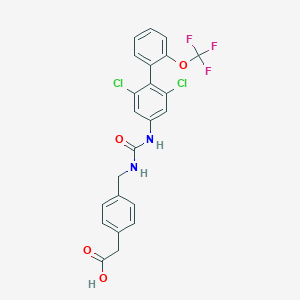

![1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B8144544.png)

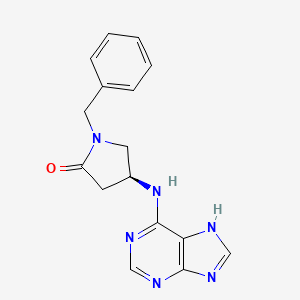

![2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B8144546.png)

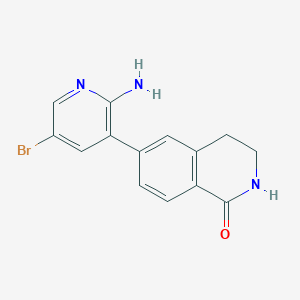

![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)

![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)

![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)